3-({[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde
Description
3-({[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
3-[[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-4-29-23-22(17(2)27-29)26-25(28(24(23)31)13-12-18-8-6-5-7-9-18)33-16-20-14-19(15-30)10-11-21(20)32-3/h5-11,14-15H,4,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELGZDULCALUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=C(C=CC(=C4)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde typically involves multiple stepsThe final steps involve the addition of the sulfanyl and methoxybenzaldehyde groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
3-({[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-({[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-({[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
- 3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide .
Uniqueness
The uniqueness of 3-({[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3-({[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde is a synthetic compound belonging to the pyrazolo[4,3-d]pyrimidine class. This class is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to consolidate current research findings regarding the biological activity of this compound.
The molecular formula of the compound is with a molecular weight of 491.6 g/mol. The structure includes a sulfanyl group and a methoxybenzaldehyde moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 9.1 µg/mL to lower concentrations in MCF-7 breast cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 11i | MDA-MB-231 | < 10 |
| 11d | MDA-MB-231 | < 15 |
| 11l | MDA-MB-231 | < 12 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Pyrazolo[4,3-d]pyrimidine derivatives have been tested against various pathogenic bacteria and fungi. For example, a related compound demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group is often associated with enhanced antimicrobial properties.
Anti-inflammatory Effects
Compounds in this class have also been evaluated for their anti-inflammatory effects. In vitro studies indicated that certain derivatives could inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are key players in inflammatory pathways .
The precise mechanism of action for this compound remains largely unexplored in literature. However, it is hypothesized that the compound may exert its effects through interaction with specific molecular targets involved in cell proliferation and apoptosis pathways.
Case Studies
- Cytotoxicity Study : A recent investigation into similar pyrazolo derivatives showed that they induced apoptosis in cancer cells by upregulating pro-apoptotic markers (e.g., P53) and downregulating anti-apoptotic markers (e.g., Bcl2). This suggests that our compound may follow a similar pathway .
- Antimicrobial Screening : Another study focused on the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly influenced antibacterial potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
